7-Fluorobenzo[c]oxaborol-1(3H)-ol: Chemical Properties & Synthetic Guide
7-Fluorobenzo[c]oxaborol-1(3H)-ol: Chemical Properties & Synthetic Guide
This guide details the chemical properties, synthesis, and reactivity of 7-Fluorobenzo[c]oxaborol-1(3H)-ol , a specialized boron-heterocycle with distinct physicochemical characteristics compared to its clinical analog, Tavaborole (5-fluoro isomer).
Executive Summary
7-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS: 174671-93-3) is a benzoxaborole scaffold characterized by a fluorine atom at the 7-position—adjacent to the boron-carbon bond.[1][2][3] Unlike its 5-fluoro analog (Tavaborole), which is an FDA-approved antifungal, the 7-fluoro isomer exhibits unique electronic properties, including an anomalous pKa retention and distinct structure-activity relationships (SAR) in antimalarial and anticancer applications. This guide serves as a technical reference for its synthesis, reactivity profile, and mechanistic behavior.
Physicochemical Profile
The 7-fluoro substitution imposes a steric and electronic environment that differentiates this compound from other fluorinated isomers.
Key Properties Table
| Property | Value / Description | Notes |
| CAS Number | 174671-93-3 | Specific to 7-fluoro isomer.[1][2][3] |
| Molecular Formula | C₇H₆BFO₂ | |
| Molecular Weight | 151.93 g/mol | |
| Acidity (pKa) | 7.42 | Critical Insight:[4] Higher than 4-, 5-, or 6-fluoro isomers (typically <7.0). |
| Appearance | White to off-white solid | |
| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in water; requires pH adjustment for aqueous stock. |
| ~30–35 ppm (Trigonal) | Shifts to ~5–10 ppm upon diol complexation (Tetrahedral). | |
| ~ -113 to -115 ppm | Distinct from 5-fluoro isomer (-118 ppm). |
Expert Insight: The pKa Anomaly
While electron-withdrawing groups (EWGs) like fluorine typically increase the Lewis acidity of boronic acids (lowering pKa), the 7-fluoro isomer is an exception .[4]
-
Observation: 4-, 5-, and 6-fluorobenzoxaboroles have pKa values between 6.3 and 6.9. The 7-fluoro isomer retains a pKa of ~7.42, similar to the unsubstituted parent (7.39).[4]
-
Mechanistic Driver: The 7-fluorine is ortho to the boron center. This proximity likely allows for mesomeric electron donation (resonance) that counteracts the inductive withdrawal, or steric shielding that destabilizes the formation of the tetrahedral hydroxyboronate anion. This property is crucial for maintaining neutral membrane permeability at physiological pH (7.4).
Synthetic Methodology
The synthesis requires precise regiochemical control. The optimal route utilizes 2-bromo-3-fluorobenzaldehyde to ensure the fluorine is positioned adjacent to the boron attachment point (C7a) in the final bicycle.
Protocol: Borylation-Cyclization Sequence
Precursor: 2-Bromo-3-fluorobenzaldehyde (CAS: 149947-15-9)[5]
Step 1: Reduction to Benzyl Alcohol
-
Dissolve 2-bromo-3-fluorobenzaldehyde (1.0 eq) in MeOH (0.5 M).
-
Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 15 min.
-
Stir at RT for 1 h. Quench with sat. NH₄Cl.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 2-bromo-3-fluorobenzyl alcohol .
Step 2: Protection (THP Ether)
-
Dissolve alcohol in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and catalytic p-TsOH (0.05 eq).
-
Stir at RT for 4 h (TLC monitoring).
-
Wash with NaHCO₃, dry, and concentrate. Note: Protection is vital to prevent alkoxide interference during lithiation.
Step 3: Cryogenic Borylation & Cyclization
-
Dissolve protected intermediate in anhydrous THF (0.2 M) under Argon.
-
Cool to -78°C . Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Maintain temp < -70°C.
-
Stir for 45 min to generate the aryllithium species.
-
Add Triisopropyl borate (B(OiPr)₃) (1.5 eq) rapidly.
-
Warm slowly to RT over 2 h.
-
Acidic Hydrolysis/Cyclization: Add 6M HCl (excess) and stir vigorously for 1 h. This step cleaves the THP group and the isopropyl esters, inducing spontaneous cyclization between the hydroxymethyl group and the boronic acid.
-
Purification: Adjust pH to ~5, extract with EtOAc. Recrystallize from Hexane/EtOAc or water.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis of 7-Fluorobenzo[c]oxaborol-1(3H)-ol via cryogenic lithiation-borylation.
Reactivity & Mechanistic Insights
Lewis Acidity & Water Equilibrium
Benzoxaboroles exist in equilibrium between the closed cyclic form and the open boronic acid form, though the closed form is thermodynamically favored (>95%) in aqueous solution due to the stability of the 5-membered oxaborole ring.
-
Reaction:
-
7-Fluoro Effect: The steric bulk at position 7 (ortho to Boron) reinforces the closed conformation by restricting rotation around the C-B bond.
Diol Binding (Spirocyclic Adduct Formation)
The primary biological mechanism of benzoxaboroles is the reversible formation of spirocyclic anionic complexes with cis-diols (e.g., ribose in tRNA, carbohydrates).
-
Neutral State: The boron is
hybridized (trigonal planar). -
Binding: Nucleophilic attack by cis-diol hydroxyls.
-
Anionic State: Formation of a tetrahedral
boronate anion. -
pH Dependence: Binding is tightest when pH > pKa. Since the 7-F isomer has a pKa of 7.42, it is approximately 50% ionized at physiological pH, balancing binding affinity with membrane permeability.
Mechanism of Action Diagram
Caption: Equilibrium mechanism showing the conversion from neutral sp2 boron to the bioactive sp3 spirocyclic anion upon diol binding.
Biological Relevance & Applications
While the 5-fluoro isomer targets fungal Leucyl-tRNA synthetase (LeuRS), the 7-fluoro isomer serves different roles in drug discovery:
-
Antimalarial Activity: 7-substituted benzoxaboroles have demonstrated potency against Plasmodium falciparum.[6] The 7-fluoro group blocks metabolic oxidation at this position, a common clearance pathway for benzoxaboroles.
-
Selectivity Probe: In human LeuRS, the 7-position is sterically occluded by a eukaryotic-specific helix. Therefore, 7-substitution is often used to reduce toxicity against human enzymes while retaining activity against parasitic or bacterial targets that lack this steric clash.
-
Bioisostere: The 7-F moiety acts as a bioisostere for C-H or C-OH, modulating lipophilicity (LogP) without significantly altering the electronic pKa profile, a rare and valuable property in lead optimization.
References
-
Adamczyk-Woźniak, L., et al. (2012). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
-
Pal, D. G., et al. (2011). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore." ACS Medicinal Chemistry Letters. Link
-
Source of pKa data (7.42) and Hammett analysis.[7]
-
-
Zhang, Y., et al. (2012). "Benzoxaborole antimalarial agents.[6] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles."[6] Bioorganic & Medicinal Chemistry Letters. Link
- Source of biological activity and 7-substitution SAR.
-
PubChem Compound Summary. (2024). "6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol (Isomer Analysis)." National Library of Medicine. Link
- Verific
Sources
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- 5. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
